Levoverbenone

Chiral analysis Stereochemical purity Quality control

Levoverbenone (CAS 1196-01-6), also known as (1S,5S)-(-)-verbenone or l-verbenone, is a bicyclic monoterpenoid ketone belonging to the prenol lipid class. Its molecular formula is C10H14O, with a molar mass of 150.22 g/mol and an IUPAC designation of (1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 1196-01-6
Cat. No. B192643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevoverbenone
CAS1196-01-6
Synonymsverbenone
verbenone, (+-)-isomer
verbenone, (1R)-isomer
verbenone, (1S)-isome
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2CC1C2(C)C
InChIInChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m0/s1
InChIKeyDCSCXTJOXBUFGB-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Levoverbenone (CAS 1196-01-6): Chemical Identity and Baseline Specifications for Scientific Procurement


Levoverbenone (CAS 1196-01-6), also known as (1S,5S)-(-)-verbenone or l-verbenone, is a bicyclic monoterpenoid ketone belonging to the prenol lipid class [1]. Its molecular formula is C10H14O, with a molar mass of 150.22 g/mol and an IUPAC designation of (1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one [2]. As the levorotatory enantiomer of verbenone, it is characterized by a specific rotation of -220° (c=3-4, CHCl3, 20°C) and is practically insoluble in water but miscible with most common organic solvents . The compound is a naturally occurring constituent of essential oils from Rosmarinus officinalis, Verbena officinalis, and Eucalyptus globulus [1]. Its ATC classification is R05CA11, and it is assigned UNII 2XP0J7754U [2].

Why Levoverbenone Cannot Be Substituted with Generic Verbenone or Alternative Monoterpene Ketones


Substituting levoverbenone with racemic verbenone, its (+)-enantiomer, or structurally related monoterpenes such as α-pinene, 1,8-cineole, or camphor introduces critical stereochemical and functional divergences that undermine experimental reproducibility and target specificity. Levoverbenone bears a defined (1S,5S) absolute configuration conferring a levorotatory optical rotation (-220°), whereas the (+)-enantiomer and racemic mixtures exhibit distinct chiroptical signatures, divergent metabolic pathways, and non-identical biological receptor interactions [1]. In photochemical rearrangement reactions, (-)-verbenone and (+)-verbenone yield structurally distinct products—not enantiomers—highlighting fundamental stereoselectivity in reactivity [2]. In biological contexts, the antiaggregation pheromone activity against bark beetles resides predominantly in the (-)-enantiomer, and the presence of the (+)-antipode in racemic mixtures does not alter or enhance this effect, but does not replicate the identical potency profile either [3]. Furthermore, CYP-mediated metabolism of levoverbenone proceeds via specific human CYP2A6 and CYP2B6 isoforms, whereas alternative terpenes engage different enzymatic pathways, precluding pharmacokinetic extrapolation [4]. Without rigorous stereochemical identity verification and quantitative purity specifications, generic substitution introduces uncontrolled variables in stereoselective synthesis, pharmacological assays, and pheromone-based field applications.

Levoverbenone Procurement Evidence Guide: Quantified Differentiation Against Comparators and In-Class Analogs


Enantiomeric Purity: Specific Rotation as a Definitive Identity Marker Versus Racemic or (+)-Verbenone

Levoverbenone (1S,5S)-(-)-verbenone exhibits a specific rotation [α]D²⁰ of -220° (c=3-4, CHCl3), measured at 20°C . In contrast, the (+)-enantiomer (R)-(+)-verbenone possesses an equal but opposite specific rotation of approximately +220° under identical conditions, while racemic verbenone (±) displays a net specific rotation near 0° . This quantitative optical rotation difference serves as a definitive, instrument-verifiable metric for confirming stereochemical identity and detecting enantiomeric adulteration or racemization.

Chiral analysis Stereochemical purity Quality control

CYP450 Isoform-Selective Metabolism: Differential 10-Hydroxylation Kinetics Versus In-Class Monoterpenes

Levoverbenone undergoes regio- and stereoselective 10-hydroxylation catalyzed by human CYP2A6 and CYP2B6, as well as rat CYP2C11 and CYP2B1, in hepatic microsomal preparations [1]. In contrast, structurally related monoterpenes such as α-pinene, 1,8-cineole, and camphor are metabolized by distinct CYP isoforms (e.g., CYP2A6 for 1,8-cineole hydroxylation; CYP2B and CYP2C for camphor hydroxylation) with differing regioselectivity and turnover rates [2]. This differential isoform engagement profile precludes the extrapolation of metabolic stability, drug-drug interaction liability, or clearance predictions from one monoterpene to another.

Drug metabolism Pharmacokinetics CYP450

Natural Occurrence Abundance: Quantified Essential Oil Composition Differentials Versus α-Pinene and 1,8-Cineole

In Rosmarinus officinalis essential oil, levoverbenone constitutes 10.67% of the total volatile composition as determined by GC-MS analysis, ranking as the third most abundant constituent after 1,8-cineole (31.51%) and α-pinene (22.41%) [1]. Across chemotypic variations, verbenone content in rosemary essential oils ranges from 0.8% to 16.9%, with a median reported value of approximately 12.3% [2]. In contrast, alternative botanical sources such as Verbena officinalis yield lower relative abundances, and synthetic routes from α-pinene oxidation produce variable enantiomeric ratios depending on catalyst stereoselectivity [3].

Natural product chemistry Essential oil standardization Phytochemical analysis

Photochemical Rearrangement Stereospecificity: Divergent Product Formation Versus (+)-Verbenone

Under identical photochemical rearrangement conditions with ultraviolet irradiation, (-)-verbenone and (+)-verbenone undergo divergent reaction pathways yielding structurally distinct products—specifically, (-)-isochrysanthenone from (-)-verbenone versus a different non-enantiomeric product from (+)-verbenone [1]. This observation demonstrates that the two enantiomers are not mere mirror-image precursors in photochemical transformations but instead follow stereoelectronically distinct reaction trajectories. The crude (-)-verbenone product obtained from Co[4-Me(C5H4N)2]Br2-catalyzed oxidation of (-)-α-pinene, upon direct UV irradiation, converts to (-)-isochrysanthenone, which can be further elaborated via Baeyer-Villiger oxidation to a cyclic ester and subsequently hydrolyzed to 2,2,4-trimethyl-5-oxy-3-cyclohexenyl carboxylic acid [1].

Photochemistry Stereoselective synthesis Chiral building blocks

Antiaggregation Pheromone Activity: Enantiomeric Specificity in Bark Beetle Behavioral Modulation

The antiaggregation pheromone activity of verbenone against Dendroctonus ponderosae (mountain pine beetle) is mediated primarily by the (-)-enantiomer, levoverbenone. Field trapping studies demonstrate that the antiaggregative effect of (-)-verbenone is not affected by the presence of its (+)-antipode in racemic mixtures; however, the (+)-enantiomer alone does not replicate the full inhibitory efficacy [1]. Dose-response analyses in D. frontalis (southern pine beetle) systems indicate that verbenone release rates of 12-240 mg/day produce progressively reduced trap catches, with the lowest effective release rate for significant inhibition approximating 25 mg/day [2]. In comparison, the aggregation pheromone frontalin and host volatiles such as α-pinene function as attractants, creating a functional antagonism that underpins push-pull pest management strategies [2].

Semiochemistry Pest management Behavioral ecology

Boiling Point and Density Specifications: Lot-to-Lot Consistency Versus Alternative Synthetic Routes

Commercial levoverbenone from validated suppliers exhibits a boiling point of 227-228°C (at atmospheric pressure) and a density of 0.970-0.975 g/mL at 20°C . These values are consistent across multiple reputable vendor specifications and serve as identity and purity indicators. In contrast, alternative monoterpene ketones commonly encountered in related research applications diverge substantially: camphor (b.p. 209°C, density 0.990 g/mL), α-pinene (b.p. 155-156°C, density 0.858 g/mL), and 1,8-cineole (b.p. 176°C, density 0.922 g/mL) [1]. These differential physical constants enable straightforward chromatographic and distillation-based separation, and they also inform solvent selection and handling protocols in synthetic workflows.

Quality control Physical chemistry Material specifications

Levoverbenone: Validated Research and Industrial Application Scenarios Supported by Differential Evidence


Enantioselective Synthesis and Chiral Building Block Applications

Researchers engaged in stereoselective total synthesis, chiral auxiliary development, or photochemical rearrangement studies should procure levoverbenone with verified specific rotation (-220° ± acceptable tolerance) rather than racemic or (+)-verbenone. As demonstrated in Section 3, photochemical irradiation of (-)-verbenone yields (-)-isochrysanthenone, whereas (+)-verbenone yields a structurally distinct non-enantiomeric product under identical conditions [1]. The specific rotation metric provides immediate, instrument-based confirmation of stereochemical integrity, ensuring synthetic reproducibility and predictable stereochemical outcomes in downstream transformations.

Bark Beetle Pest Management and Semiochemical Field Studies

Field entomologists and forest pest management programs requiring antiaggregation pheromone formulations should specify levoverbenone (the (-)-enantiomer) rather than racemic verbenone. Evidence from Section 3 establishes that the antiaggregation activity against Dendroctonus ponderosae and D. frontalis resides in the (-)-enantiomer, and the presence of the (+)-antipode in racemic mixtures does not enhance efficacy [2]. Effective release rates from dispensers begin at approximately 25 mg/day, with dose-dependent inhibition observed up to 240 mg/day [3]. Procuring enantiomerically pure levoverbenone maximizes active ingredient efficiency per unit mass and eliminates the cost and mass burden of the inactive enantiomer.

Metabolic and Pharmacokinetic Investigations Involving CYP450-Mediated Biotransformation

Investigators conducting in vitro microsomal stability assays, CYP inhibition screening, or metabolite identification studies should utilize levoverbenone rather than substituting with camphor, 1,8-cineole, or α-pinene. As documented in Section 3, levoverbenone undergoes regio- and stereoselective 10-hydroxylation catalyzed specifically by human CYP2A6 and CYP2B6 [4]. Alternative monoterpenes engage different CYP isoforms and regioselectivity patterns, rendering class-level metabolic extrapolation invalid. Compound-specific metabolic fate determination is essential for accurate assessment of clearance pathways and drug-drug interaction potential.

Essential Oil Standardization and Natural Product Authentication

Quality control laboratories and natural product researchers performing GC-MS fingerprinting of Rosmarinus officinalis or Verbena officinalis essential oils should reference levoverbenone as a quantitative marker compound. Section 3 evidence establishes that levoverbenone constitutes 10.67% of the volatile fraction in specific rosemary chemotypes, with a validated range of 0.8-16.9% across varieties [5]. This abundance profile enables chemotaxonomic discrimination and batch-to-batch consistency monitoring. Procurement of authenticated levoverbenone reference standards facilitates accurate calibration curves and reliable quantification in complex botanical matrices.

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